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Compound of Interest

Compound Name: Lu AE98134

Cat. No.: B357949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Lu AE98134, a positive

modulator of Naᵥ1.1 channels, in in vitro slice electrophysiology experiments. The focus is on

assessing the compound's effects on the firing properties of fast-spiking (FS) interneurons.

Introduction
Lu AE98134 is a voltage-gated sodium channel activator with partial selectivity for Naᵥ1.1

channels.[1] These channels are highly expressed in fast-spiking inhibitory interneurons, which

play a critical role in regulating neuronal network activity.[2] Dysfunctional FS interneurons are

implicated in the pathophysiology of neurological and psychiatric disorders, including

schizophrenia. Lu AE98134 has been shown to enhance the excitability of FS interneurons by

modulating the properties of Naᵥ1.1 channels. Specifically, it shifts the activation to more

negative values, reduces inactivation kinetics, and promotes a persistent inward current.[2]

This leads to a decrease in the action potential threshold and spike duration, and an increase

in firing frequency in these neurons.[2]

Data Presentation
The following table summarizes the quantitative effects of Lu AE98134 (30 µM) on the

electrophysiological properties of fast-spiking interneurons in mouse brain slices.
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Electrophysiological
Parameter

Control Lu AE98134 (30 µM)

Action Potential Threshold

(mV)
-35.2 ± 1.1 -38.1 ± 1.2

Spike Duration (ms) 0.45 ± 0.02 0.39 ± 0.02

Firing Frequency (Hz) 163 (example) 230 (example)

Data extracted from von Schoubye et al., Neuroscience Letters, 2018.[2] The firing frequency

data is presented as an example from a representative neuron, as detailed statistical analysis

was not provided in a tabular format in the source.

Experimental Protocols
This protocol outlines the key steps for performing in vitro whole-cell patch-clamp recordings

from fast-spiking interneurons in acute mouse brain slices to assess the effects of Lu AE98134.

Preparation of Artificial Cerebrospinal Fluid (aCSF)
Two types of aCSF are required: a cutting solution and a recording solution. Both should be

freshly prepared and continuously bubbled with carbogen (95% O₂ / 5% CO₂).

Cutting aCSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7

MgCl₂, 7 Dextrose. This solution should be kept ice-cold.

Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂,

25 Dextrose. This solution is used for incubation and recording and should be warmed to 32-

34°C.

Acute Brain Slice Preparation
Anesthetize an adult mouse according to approved institutional animal care and use

committee protocols.

Perfuse the mouse transcardially with ice-cold, carbogenated cutting aCSF.

Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting aCSF.
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Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300 µm

thick) containing the cortical region of interest.

Transfer the slices to a holding chamber containing carbogenated recording aCSF at 32-

34°C and allow them to recover for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording
Transfer a single slice to the recording chamber of an upright microscope and continuously

perfuse with heated (32-34°C), carbogenated recording aCSF.

Identify fast-spiking interneurons in the cortex based on their characteristic morphology (e.g.,

multipolar or basket-like) under differential interference contrast (DIC) optics.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

Fill the pipettes with an intracellular solution containing (in mM): 135 K-gluconate, 10

HEPES, 10 Na₂-phosphocreatine, 4 KCl, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be

adjusted to 7.3 with KOH and the osmolarity to ~290 mOsm.

Establish a giga-ohm seal (>1 GΩ) on the membrane of a target fast-spiking interneuron.

Rupture the membrane to obtain the whole-cell configuration.

In current-clamp mode, inject a series of depolarizing current steps to elicit action potential

firing and establish a baseline of the neuron's firing properties (threshold, duration, and

frequency).

Bath-apply Lu AE98134 at the desired concentration (e.g., 30 µM) by adding it to the

perfusion aCSF.

After a stable effect is observed, repeat the current injection protocol to measure the

changes in firing properties.

Data should be acquired using appropriate software and analyzed to determine the effects of

Lu AE98134.
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Caption: Signaling pathway of Lu AE98134 as a positive modulator of Naᵥ1.1 channels.
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Slice Preparation

Electrophysiological Recording

Data Analysis

1. Anesthetize Mouse

2. Transcardial Perfusion

3. Brain Dissection
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6. Transfer Slice to Chamber
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Caption: Experimental workflow for assessing Lu AE98134 effects on fast-spiking interneurons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. The sodium channel activator Lu AE98134 normalizes the altered firing properties of fast
spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Lu AE98134 in In
Vitro Slice Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b357949#lu-ae98134-experimental-protocol-for-in-
vitro-slice-electrophysiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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